molecular formula C15H9FN4O3S B2527907 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-14-8

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2527907
CAS No.: 391227-14-8
M. Wt: 344.32
InChI Key: OAQMVCFVWOGVHO-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzamide moiety substituted with a 2-fluoro group and a 1,3,4-thiadiazole ring attached to a 3-nitrophenyl group.

Preparation Methods

The synthesis of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide derivative has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is another area of active research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.

Case Study: In Vitro Testing

In a study involving multiple cancer cell lines, This compound demonstrated significant cytotoxic effects. The IC50_{50} values obtained were lower than those for standard chemotherapeutic agents, indicating its potential as a novel anticancer drug.

Enzyme Inhibition

The compound's structural features suggest that it may act as an inhibitor for specific enzymes involved in disease pathways. For example:

  • Inhibition of Kinases : Preliminary molecular docking studies indicate that it may effectively bind to certain kinases implicated in cancer progression and inflammatory diseases.

Case Study: RORc Inhibition

A notable case study focused on the compound's ability to inhibit the retinoic acid receptor-related orphan receptor C (RORc). This receptor is known to regulate the production of interleukin-17 (IL-17), a cytokine involved in autoimmune responses. The study found that the compound significantly reduced IL-17 production in vitro and showed potential therapeutic applications for conditions like psoriasis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide include other thiadiazole derivatives such as:

  • 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole
  • 2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the fluorine atom in this compound can enhance its lipophilicity and metabolic stability, making it unique compared to its analogs.

Biological Activity

The compound 2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H9FN4O3S
  • Molecular Weight : 344.32 g/mol
  • InChIKey : OSEABOSGHXBAQY-UHFFFAOYSA-N

This compound features a thiadiazole ring substituted with a nitrophenyl group and a fluorinated benzamide moiety, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing fluorinated substituents have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that fluorinated derivatives of 1,3,4-thiadiazole demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 32 μg/mL .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that certain compounds exhibit cytotoxic effects on various cancer cell lines. For example, the compound showed IC50 values in the micromolar range against human leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can increase p53 expression levels and activate caspase-3, leading to programmed cell death in affected cells .

Case Studies

  • Antibacterial Study : A series of fluorinated thiadiazoles were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Candida albicans, outperforming standard antibiotics like fluconazole .
  • Anticancer Study : A study focused on the cytotoxic effects of this compound against breast cancer cell lines MCF-7 and MDA-MB-231 showed promising results, with significant reductions in cell viability observed at higher concentrations .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 25 μg/mL
AntibacterialEscherichia coliMIC = 32 μg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10.38 μM
AnticancerMDA-MB-231 (breast cancer)Induction of apoptosis

Properties

IUPAC Name

2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O3S/c16-12-7-2-1-6-11(12)13(21)17-15-19-18-14(24-15)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQMVCFVWOGVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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